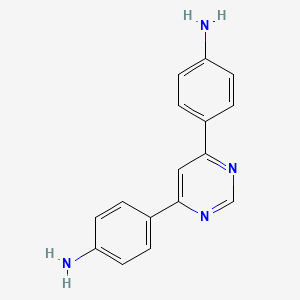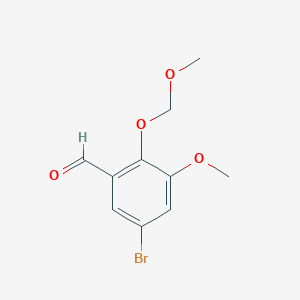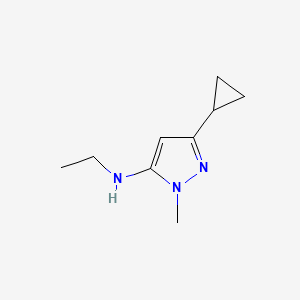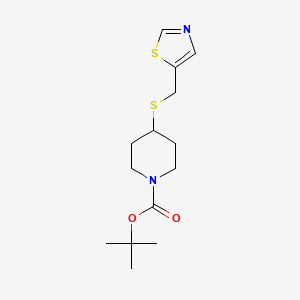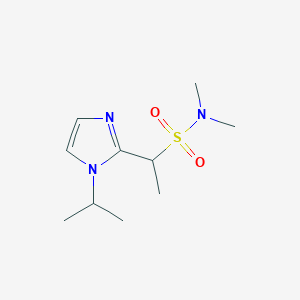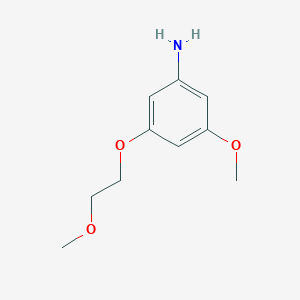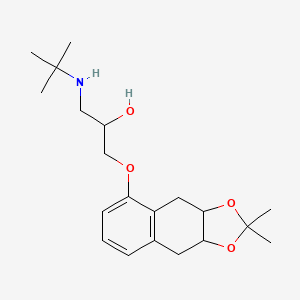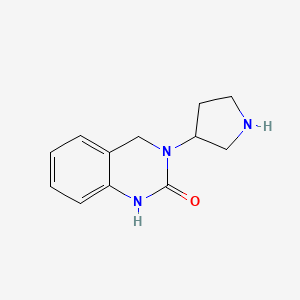
Hydantoin, 1,3-bis(methoxymethyl)-5,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin is a chemical compound that belongs to the class of hydantoins Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin typically involves the reaction of diphenylhydantoin with formaldehyde and methanol. The reaction is carried out under acidic conditions, usually using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
[ \text{Diphenylhydantoin} + 2 \text{CH}_2\text{O} + 2 \text{CH}_3\text{OH} \rightarrow \text{1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin} + 2 \text{H}_2\text{O} ]
The reaction is typically conducted at a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can be compared with other similar compounds, such as:
Diphenylhydantoin: The parent compound, which lacks the methoxymethyl groups.
1,3-Bis(methoxymethyl)urea: A similar compound with urea instead of hydantoin.
1,3-Bis(dimethylaminomethyl)thiourea: A thiourea derivative with similar functional groups.
Uniqueness
The uniqueness of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin lies in its specific chemical structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
55251-07-5 |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
1,3-bis(methoxymethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c1-24-13-20-17(22)19(15-9-5-3-6-10-15,16-11-7-4-8-12-16)21(14-25-2)18(20)23/h3-12H,13-14H2,1-2H3 |
InChIキー |
JYBQVRLPBXPNCF-UHFFFAOYSA-N |
正規SMILES |
COCN1C(=O)C(N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



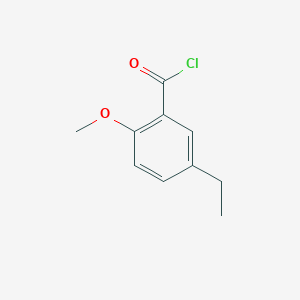
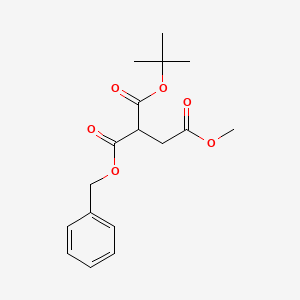
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
